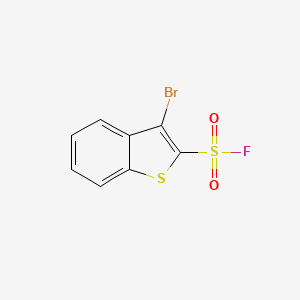

3-Bromo-1-benzothiophene-2-sulfonyl fluoride

Description

Properties

IUPAC Name |

3-bromo-1-benzothiophene-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIGHBQFOULNCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)S(=O)(=O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-benzothiophene-2-sulfonyl fluoride typically involves the bromination of benzothiophene followed by sulfonylation and fluorination. One common method starts with the bromination of benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromobenzothiophene is then subjected to sulfonylation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group. Finally, the sulfonyl chloride intermediate is treated with a fluorinating agent like potassium fluoride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-benzothiophene-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfur atom in the sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used in these reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Targeting Prostaglandin Receptors

One of the notable applications of 3-Bromo-1-benzothiophene-2-sulfonyl fluoride is in the development of drugs targeting prostaglandin E2 (PGE2) receptors, specifically EP2 and EP4. Compounds derived from this structure have shown potential as dual antagonists for these receptors, which are implicated in various diseases including cancer, inflammatory conditions, and neurodegenerative disorders. For instance, blocking these receptors can reactivate immune responses against tumors and alleviate pain associated with conditions like endometriosis and acute ischemic syndromes .

Case Study: Cancer Treatment

A study highlighted the efficacy of benzothiophene derivatives in treating melanoma and other cancers by modulating immune responses. The compounds not only inhibit tumor growth but also enhance the effectiveness of chemotherapy when used in combination .

Organic Synthesis

Sulfonyl Fluoride as a Reactive Intermediate

this compound serves as a valuable building block in organic synthesis, particularly in the formation of sulfonyl fluorides which are crucial for further chemical transformations. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and electrophilic additions.

Synthesis of Functionalized Isoxazoles

In recent research, this compound has been utilized to synthesize functionalized isoxazoles through a regioselective cycloaddition process. This method demonstrates the compound's utility as a reactive intermediate that can lead to complex molecular architectures with potential biological activity .

Material Science

Development of Functional Materials

The sulfonyl fluoride moiety present in this compound makes it an attractive candidate for developing functional materials. These materials can exhibit unique properties such as enhanced thermal stability and reactivity towards nucleophiles, making them suitable for applications in coatings and polymers.

Case Study: Photocatalytic Applications

Research has shown that sulfonyl fluorides can be employed in photocatalytic reactions to create new materials with specific functionalities. For example, photocatalytic systems utilizing this compound have been developed to facilitate radical fluorosulfonylation processes, yielding products with high regioselectivity .

Data Tables

Mechanism of Action

The mechanism of action of 3-Bromo-1-benzothiophene-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

(a) Aromatic vs. Aliphatic Backbones

- The target compound features a benzothiophene aromatic system, which enhances π-π stacking interactions in biological systems. In contrast, 2,2-dimethoxyethane-1-sulfonyl chloride and the unnamed compound (C₆H₁₁ClFNO₄S) are aliphatic, offering greater conformational flexibility but reduced aromatic stabilization .

(b) Electrophilic Reactivity

- The sulfonyl fluoride group in the target compound is less reactive than the sulfonyl chloride in 2,2-dimethoxyethane-1-sulfonyl chloride. This makes the former more suitable for applications requiring prolonged stability, such as covalent drug discovery, while the latter is prone to hydrolysis and rapid nucleophilic substitution .

(c) Substituent Effects

- The bromine atom in the target compound provides a steric and electronic influence, enabling Suzuki-Miyaura cross-coupling reactions.

- The difluoromethoxy group in 5-cyano-2-(difluoromethoxy)benzene-1-sulfonyl enhances metabolic stability and lipophilicity, a feature absent in the target compound .

Molecular Weight and Physicochemical Implications

- The target compound has the highest molecular weight (281.35 g/mol ) among the listed compounds, which may reduce aqueous solubility but improve membrane permeability in biological systems.

- The unnamed aliphatic compound (C₆H₁₁ClFNO₄S) shares a molecular weight of 247.67 g/mol with 5-cyano-2-(difluoromethoxy)benzene-1-sulfonyl, suggesting comparable solubility profiles despite divergent backbones .

Biological Activity

3-Bromo-1-benzothiophene-2-sulfonyl fluoride is a heterocyclic compound with significant potential in biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : CHBrF OS

Key Features :

- Bromine Atom : Contributes to reactivity and potential halogen bonding.

- Sulfonyl Fluoride Group : Known for its ability to react with nucleophiles, making it a valuable tool in enzyme inhibition studies.

The biological activity of this compound primarily stems from its interaction with enzymes. The sulfonyl fluoride moiety can covalently modify nucleophilic sites in proteins, inhibiting enzyme activity. This property is particularly useful in drug design, where the compound can serve as a lead structure for developing enzyme inhibitors.

Antimicrobial Activity

Research indicates that compounds in the benzothiophene class exhibit antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria using the disk diffusion method. The results showed:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest moderate antibacterial activity, indicating potential for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Its mechanism involves inducing apoptosis in cancer cells through the inhibition of specific signaling pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects on various cancer cell lines using the MTT assay. The results were as follows:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 20 |

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

These results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, supporting its potential as an anticancer agent.

Comparison with Related Compounds

The biological activity of this compound can be compared to similar compounds in the benzothiophene family:

| Compound | Antimicrobial Activity | Anticancer Activity (IC) |

|---|---|---|

| This compound | Moderate | 20 µM (HeLa) |

| 3-Bromo-1-benzothiophene-2-sulfonamide | Low | 35 µM (MCF-7) |

| 3-Bromo-1-benzothiophene-2-sulfonic acid | None | N/A |

This table illustrates that while related compounds may show varying degrees of biological activity, this compound stands out for its potent anticancer effects.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-1-benzothiophene-2-sulfonyl fluoride?

- Methodological Guidance : The compound can be synthesized via sulfonation of the benzothiophene core followed by halogenation. Key steps include:

- Sulfonation : Introduce the sulfonyl fluoride group using sulfur trioxide or fluorosulfonic acid under controlled anhydrous conditions.

- Bromination : Electrophilic bromination at the 3-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃).

- Purification : Column chromatography or recrystallization to isolate the product. Validate purity via HPLC or NMR .

- Key Considerations : Monitor reaction temperatures to avoid decomposition of the sulfonyl fluoride group.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Recommended Techniques :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity.

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm regioselectivity of bromine and sulfonyl fluoride groups (see analogous benzothiophene derivatives in ).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns.

Q. How does the reactivity of the sulfonyl fluoride group compare to sulfonyl chlorides in nucleophilic substitutions?

- Reactivity Profile : Sulfonyl fluorides exhibit slower hydrolysis rates compared to sulfonyl chlorides, making them suitable for stepwise reactions in aqueous environments.

- Experimental Validation : Perform kinetic studies under varying pH and temperature conditions. Track fluoride release via ion-selective electrodes (analogous to methods in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of sulfonyl fluorides with amines or thiols?

- Conflict Analysis : Discrepancies may arise from solvent polarity, steric hindrance, or competing side reactions.

- Resolution Strategy :

- Systematic Screening : Test reactions in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).

- Competition Experiments : Compare reaction rates of sulfonyl fluoride with amines vs. thiols under identical conditions.

- Mechanistic Probes : Use DFT calculations to model transition states and identify steric/electronic barriers .

Q. What experimental designs are recommended to assess the hydrolytic stability of this compound under physiological conditions?

- Protocol Design :

- Simulated Biological Media : Incubate the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C.

- Time-Course Analysis : Quantify decomposition products (e.g., free fluoride ions) via ion chromatography or ¹⁹F NMR at intervals (0–72 hours).

- Control Experiments : Include sulfonyl chlorides (e.g., 3-bromothiophene-2-sulfonyl chloride ) as benchmarks for comparative stability.

Q. How can this compound serve as a precursor for benzothiophene-based kinase inhibitors?

- Application Strategy :

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to replace the bromine with aryl/heteroaryl boronic acids, enabling access to diverse scaffolds.

- Sulfonamide Formation : React the sulfonyl fluoride with primary amines to generate sulfonamide-linked pharmacophores (see similar modifications in ).

- Biological Testing : Screen derivatives against kinase panels (e.g., EGFR, VEGFR) and correlate structural variations with inhibitory potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.